Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-
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Overview
Description
Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of an ethanamine group attached to the benzothiophene ring, with additional dimethyl and pyridinyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzothiophene with an appropriate ethanamine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. For instance, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is used in the manufacturing of dyes and other materials with specialized properties
Mechanism of Action
The mechanism of action of Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler analog without the ethanamine and pyridinyl substitutions.
Thiophene: A related compound with a five-membered ring containing sulfur.
Pyridine: A six-membered aromatic ring with nitrogen, similar to the pyridinyl group in the compound.
Uniqueness
Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
873693-14-2 |
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Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1-benzothiophen-2-yl]ethanamine |
InChI |
InChI=1S/C19H22N2S/c1-14(16-9-6-7-12-20-16)19-15-8-4-5-10-17(15)22-18(19)11-13-21(2)3/h4-10,12,14H,11,13H2,1-3H3 |
InChI Key |
NANQRVOKMXDMNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
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